![molecular formula C18H20N2O3 B1665617 Tert-butylbenzamido hydroxylbenzamide CAS No. 847249-57-4](/img/structure/B1665617.png)
Tert-butylbenzamido hydroxylbenzamide
説明
“Tert-butylbenzamido hydroxylbenzamide” is a chemical compound. The “T-butyl” or “tert-butyl” part of the name refers to tertiary butanol (2-methyl-2-propanol, t-butyl alcohol or t-butanol) as an alcoholic component or generally a branched saturated hydrocarbon residue with 4 carbon atoms . This compound is used as an ingredient in cosmetics, functioning as an antioxidant and skin-protecting agent .
Synthesis Analysis
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular formula of “Tert-butylbenzamido hydroxylbenzamide” is C18H20N2O3 . The average mass is 312.363 Da, and the monoisotopic mass is 312.147400 Da .科学的研究の応用
Asymmetric Synthesis of N-Heterocycles
AES-350 plays a crucial role in the asymmetric synthesis of N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. The use of AES-350 as a chiral auxiliary facilitates the stereoselective formation of piperidines, pyrrolidines, azetidines, and their fused derivatives .
Synthesis of Apremilast
The compound is instrumental in the practical and asymmetric synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat conditions like plaque psoriasis. AES-350, as a chiral auxiliary, enables the production of Apremilast with high enantiomeric excess, which is essential for its therapeutic efficacy .
将来の方向性
While specific future directions for “Tert-butylbenzamido hydroxylbenzamide” are not mentioned in the search results, research in the field of polymerization-induced self-assembly (PISA) is ongoing, and this could potentially include compounds like “Tert-butylbenzamido hydroxylbenzamide” in the future .
作用機序
Target of Action
AES-350 is a potent and orally active inhibitor of HDAC6 , with an IC50 and a Ki of 0.0244 μM and 0.035 μM, respectively . It also inhibits HDAC3 and HDAC8 in an enzymatic activity assay with IC50 values of 0.187 μM and 0.245 μM, respectively . HDACs (Histone Deacetylases) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
AES-350 interacts with its targets (HDAC6, HDAC3, and HDAC8) by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones and other proteins, which can affect gene expression and other cellular processes. Specifically, AES-350 triggers apoptosis in acute myeloid leukemia (AML) cells through HDAC inhibition .
Biochemical Pathways
The primary biochemical pathway affected by AES-350 is the histone acetylation and deacetylation pathway. By inhibiting HDACs, AES-350 increases the acetylation of histones, which can loosen the structure of the chromatin and make the DNA more accessible to transcription machinery. This can lead to changes in gene expression that can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
AES-350 exhibits good pharmacokinetic properties. It is orally active, indicating that it can be absorbed from the gastrointestinal tract into the bloodstream . .
Result of Action
The primary result of AES-350’s action is the induction of apoptosis in AML cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells. By triggering apoptosis through HDAC inhibition, AES-350 can potentially be used for AML research and treatment .
特性
IUPAC Name |
4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOQHLZNJFXULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233744 | |
Record name | Tert-butylbenzamido hydroxylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butylbenzamido hydroxylbenzamide | |
CAS RN |
847249-57-4 | |
Record name | Tert-butylbenzamido hydroxylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tert-butylbenzamido hydroxylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。